
3-(3-Fluoro-4-methylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-Fluoro-4-hexylthiophene, which was synthesized through perbromination followed by bromine/fluorine exchange . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of 3-(3-Fluoro-4-methylphenyl)-1-propene could potentially be carried out through similar halogen exchange reactions or by direct fluorination of the corresponding methylphenyl compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD) and vibrational spectroscopy methods like FT-IR and FT-Raman . These studies reveal that the introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, depending on their functional groups and substitution patterns. For instance, the presence of a fluorine atom can affect the electrophilic and nucleophilic sites within a molecule, as indicated by molecular electrostatic potential (MEP) analysis . The reactivity of such compounds can be further understood by studying their frontier molecular orbitals (HOMO-LUMO) and charge transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are closely related to their molecular structure. The introduction of fluorine atoms can alter the compound's polarity, boiling and melting points, and solubility. The electronic properties, such as oxidation potential and electron density distribution, are also affected, as seen in the case of 3-Fluoro-4-hexylthiophene . Additionally, the presence of fluorine can enhance the material's potential for applications in nonlinear optics due to the calculated first hyperpolarizability, as demonstrated by the studies on related fluorinated compounds .
Aplicaciones Científicas De Investigación
Electronic Properties and Polymerization
- The study of 3-Fluoro-4-hexylthiophene and its derivatives has provided insights into tuning the electronic properties of conjugated polythiophenes, which are crucial for applications in organic electronics and photovoltaics. The synthesis involved complex procedures, including perbromination and bromine/fluorine exchange, highlighting the compound's role in developing advanced materials for electronic devices (Gohier, Frère, & Roncali, 2013).
Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives containing 3-fluoro-5-substituted phenylpiperazinyl groups have shown significant cytotoxicity against various tumor cell lines, underscoring the potential of fluoro-substituted compounds in the development of new anticancer drugs (Naito et al., 2005).
Liquid Crystal Photoalignment
- Compounds derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, with fluoro-substituents, have demonstrated excellent photoalignment properties for nematic liquid crystals. This research is particularly relevant for the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).
Polymer Synthesis and Properties
- The synthesis of novel copolymers from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluoro-substituted variants, has expanded our understanding of polymer properties. These copolymers have been analyzed for their composition, structure, and thermal decomposition, providing valuable information for the design of high-performance materials (Kharas et al., 2016).
Substituent Effect on Chemical Compounds
- Research on substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds has explored the effects of various substituents on their chemical properties. This work aids in understanding how modifications at the molecular level can influence the behavior of organic compounds, which is crucial for designing drugs and materials with tailored properties (Balaji et al., 2015).
Propiedades
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHLXIDAHDMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374614 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-1-propene | |
CAS RN |
842124-26-9 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


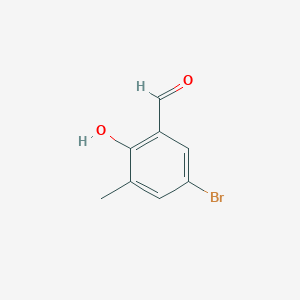
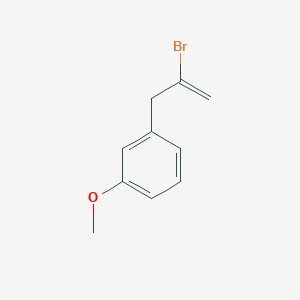
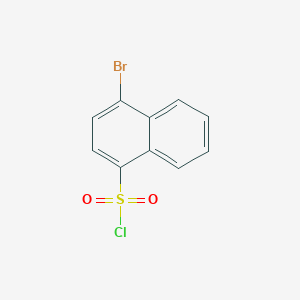
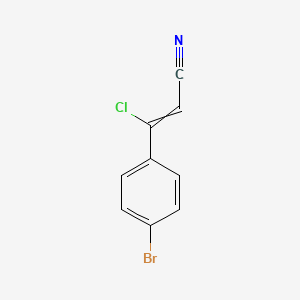
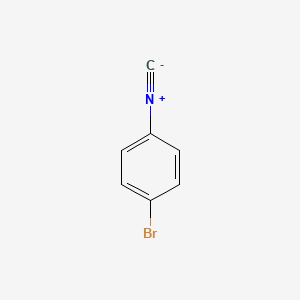




![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
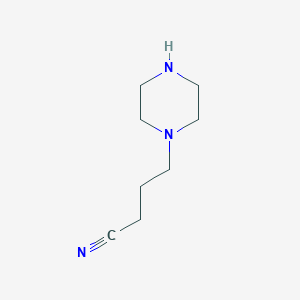
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
